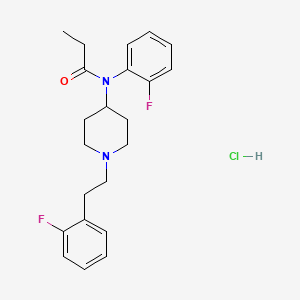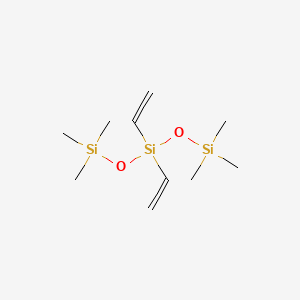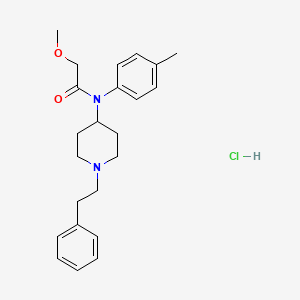
2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide, monohydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenethyl group, and the final acetamide formation. Common reagents used in these reactions include p-toluidine, phenethyl bromide, and acetic anhydride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to receptors.
Medicine: Investigated for its potential analgesic and anesthetic properties.
Industry: May be used in the development of pharmaceuticals or as a chemical reagent.
作用机制
The mechanism of action for this compound likely involves binding to specific receptors in the nervous system, such as opioid receptors, leading to analgesic effects. The molecular targets and pathways involved may include the inhibition of neurotransmitter release and modulation of pain signaling pathways.
相似化合物的比较
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Lidocaine: A local anesthetic with a different structure but similar pharmacological effects.
Methadone: Another synthetic opioid with a different chemical structure but similar analgesic properties.
Uniqueness
2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide, monohydrochloride may have unique binding affinities or pharmacokinetic properties that differentiate it from these similar compounds, potentially offering advantages in terms of efficacy or safety.
属性
CAS 编号 |
2748409-27-8 |
|---|---|
分子式 |
C23H31ClN2O2 |
分子量 |
403.0 g/mol |
IUPAC 名称 |
2-methoxy-N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O2.ClH/c1-19-8-10-21(11-9-19)25(23(26)18-27-2)22-13-16-24(17-14-22)15-12-20-6-4-3-5-7-20;/h3-11,22H,12-18H2,1-2H3;1H |
InChI 键 |
QNBAEECGZLHENS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)COC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12353178.png)
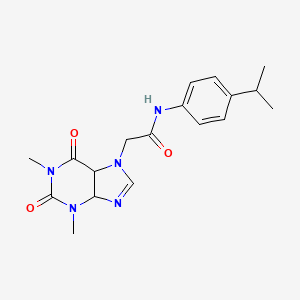
![(2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B12353189.png)

![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)
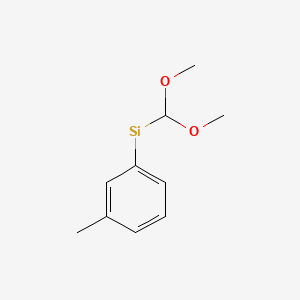
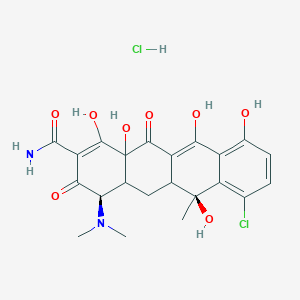
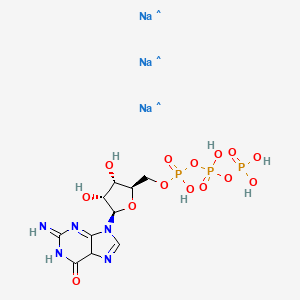
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)

